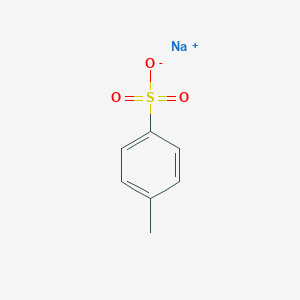

sodium;4-methylbenzenesulfonate

Description

Historical Trajectories in Arylsulfonate Research

The study of arylsulfonates dates back to the 19th century with the development of sulfonation reactions, a key process for introducing the sulfo group (-SO3H) onto an aromatic ring. The industrial-scale preparation of p-toluenesulfonic acid (TsOH) is achieved through the sulfonation of toluene (B28343). wikipedia.org This process typically involves reacting toluene with concentrated sulfuric acid. mdma.chspegroup.ru The resulting p-toluenesulfonic acid is a strong, non-oxidizing organic acid that is solid and convenient to handle, making it a valuable reagent in organic synthesis. wikipedia.orgpreprints.org The corresponding sodium salt, sodium p-toluenesulfonate, is readily prepared by neutralizing p-toluenesulfonic acid with sodium hydroxide (B78521) wikipedia.org or by treating the reaction mixture with a sodium chloride solution. mdma.chspegroup.ru

Academic Significance of the Toluenesulfonate (B8598656) Moiety in Organic and Material Sciences

The toluenesulfonate group, or tosyl group, is of immense importance in both organic synthesis and material science due to its versatile properties.

In organic synthesis , the tosylate anion is an excellent leaving group, a characteristic that makes it highly useful in nucleophilic substitution and elimination reactions. wikipedia.org Alkyl tosylates are effective alkylating agents. wikipedia.orgamericanelements.com The tosyl group can also serve as a protecting group for alcohols and amines, being readily introduced and subsequently removed under specific conditions. wikipedia.org Furthermore, p-toluenesulfonic acid and its salts are widely used as catalysts in various organic reactions, including esterifications, acetalizations, and dehydrations. wikipedia.orgspegroup.rupreprints.org

In material science , the properties of the p-toluenesulfonate anion are leveraged in several ways. Sodium p-toluenesulfonate has been used as a supporting electrolyte for the deposition of polypyrrole membranes, which are conducting polymers with various technological applications. americanelements.comsigmaaldrich.comspectrumchemical.com It also acts as a hydrotrope, a substance that enhances the solubility of sparingly soluble organic compounds in water. researchgate.net This property is valuable in formulations of detergents and other industrial products. nanotrun.comontosight.ai Additionally, transition metal p-toluenesulfonate salts are explored as alternatives to other salts in synthetic chemistry due to their stability and solubility in polar solvents. illinois.edu

Positioning Sodium;4-Methylbenzenesulfonate (B104242) within Contemporary Chemical Investigations

Sodium p-toluenesulfonate, with the chemical formula CH3C6H4SO3Na, continues to be a subject of contemporary chemical research. wikipedia.org It is a white, water-soluble solid that finds application in diverse areas. wikipedia.orgnanotrun.com Current research explores its role as a catalyst, a surfactant, and a building block in the synthesis of more complex molecules. americanelements.comnanotrun.comcymitquimica.com For instance, it is used in the pharmaceutical industry as an intermediate and in detergent formulations to improve their properties. nanotrun.comontosight.ai The compound's ability to act as a hydrotrope is being investigated to understand its mechanism and to develop new applications in areas like drug delivery and cleaning formulations. researchgate.net Furthermore, its use in the synthesis of novel materials, including polymers and coordination complexes, remains an active area of investigation. sigmaaldrich.comillinois.edu

| Property | Value | Reference |

| Chemical Formula | C7H7NaO3S | alfa-chemistry.com |

| Molecular Weight | 194.18 g/mol | sigmaaldrich.comcymitquimica.comalfa-chemistry.com |

| Appearance | White to off-white crystalline powder | nanotrun.comcymitquimica.comalfa-chemistry.com |

| Melting Point | >300 °C | nanotrun.com |

| Boiling Point | 400 °C at 101325 Pa | nanotrun.com |

| Solubility in Water | Highly soluble | wikipedia.orgnanotrun.comcymitquimica.com |

| CAS Number | 657-84-1 | wikipedia.orgamericanelements.comsigmaaldrich.comnanotrun.comcymitquimica.comalfa-chemistry.comoakwoodchemical.com |

Properties

IUPAC Name |

sodium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCGISUBCHHTDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Derivatization of Sodium;4 Methylbenzenesulfonate

Optimized Synthetic Routes to Sodium;4-Methylbenzenesulfonate (B104242)

The production of sodium;4-methylbenzenesulfonate can be achieved through several pathways, with ongoing research focused on optimizing yield, purity, and environmental sustainability.

Investigations into Direct Sulfonation Processes

The most direct route to p-toluenesulfonic acid, the precursor to the sodium salt, is the electrophilic aromatic sulfonation of toluene (B28343). spegroup.ru This process typically involves heating toluene with concentrated sulfuric acid. mdma.chyoutube.com To drive the reversible reaction toward the product, the water generated during the reaction is often removed, for instance, through azeotropic distillation using a Dean-Stark apparatus. spegroup.ruyoutube.com The resulting p-toluenesulfonic acid is a strong acid, comparable in strength to hydrochloric acid. spegroup.ru

Once the sulfonation is complete, the reaction mixture is cooled and poured into a saturated sodium chloride solution. spegroup.rumdma.ch The excess sodium ions in the solution shift the equilibrium, causing the less soluble sodium p-toluenesulfonate to precipitate as white, glossy crystals. spegroup.ru The crude product can then be isolated by filtration and washed with a cold solvent like alcohol to remove impurities. mdma.ch Recrystallization from water can be performed for further purification. mdma.chsciencemadness.org

| Reagents | Reaction Conditions | Isolation/Purification | Yield | Reference |

| Toluene, Conc. Sulfuric Acid | Heated in a boiling water bath until a homogeneous solution is formed (approx. 30 mins). | Poured into water, NaCl added, heated to dissolve, then cooled to crystallize. Washed with cold alcohol. | 6-8g (from 9.3g Toluene) | mdma.ch |

| Toluene, Conc. Sulfuric Acid | Boiled for 15 minutes with a water separator (Dean-Stark trap). | Cooled mixture added to saturated NaCl solution to precipitate the sodium salt. | Not specified | spegroup.ru |

| Toluene, Sulfuric Acid | Refluxed for two hours. | Cooled mixture poured into water, neutralized with sodium carbonate, and salted out with NaCl. | Not specified | sciencemadness.org |

Exploration of Green Chemistry Protocols for Synthesis

Efforts to develop more environmentally friendly methods for producing this compound are ongoing. One notable green chemistry approach involves utilizing industrial wastewater. For example, neutralized wastewater from butylated hydroxytoluene (BHT) production, which contains a significant concentration of sodium p-toluenesulfonate, can be used as a starting material. nanotrun.com This process involves adjusting the pH, decolorizing with activated carbon, and then concentrating the solution through evaporation to obtain the solid product. nanotrun.com This method recycles a waste stream, reducing environmental impact. nanotrun.com

Furthermore, the precursor, p-toluenesulfonic acid (p-TSA), is recognized as a non-toxic, inexpensive, and effective organic acid catalyst. nih.gov Its use in promoting organic transformations is considered a pillar of sustainable and green chemistry, as it can replace hazardous metal-based catalysts and often allows for reactions with high atom economy and operational simplicity. nih.gov

Conversion from p-Toluenesulfonyl Chlorides and Related Precursors

An alternative pathway to this compound involves its precursor, p-toluenesulfonyl chloride. Sodium 4-methylbenzenesulfinate (B2793641) can be synthesized by the reduction of 4-methylbenzenesulfonyl chloride using sodium sulfite (B76179) as the reducing agent. google.com In this process, a dichloromethane (B109758) solution of the sulfonyl chloride is added to an aqueous solution of sodium sulfite, with sodium hydroxide (B78521) added to maintain alkalinity. google.com This method is designed to prevent the hydrolysis of the sulfonyl chloride and allows for the solvent to be easily recovered and recycled. google.com

Crude sodium p-toluenesulfonate can also be used as a raw material to produce p-toluenesulfonyl chloride. google.com By suspending the crude sodium salt in toluene with pyridine (B92270) as a catalyst, it can be reacted with thionyl chloride to yield p-toluenesulfonyl chloride with a reported yield of over 93%. google.com

Synthesis and Reactivity of Derivatives Originating from this compound

The utility of this compound extends to its role as a precursor for a variety of important organic derivatives, primarily through its conversion to p-toluenesulfonyl chloride.

Preparation and Transformation of Alkyl and Aryl p-Toluenesulfonates (Tosylate Esters)

Alkyl and aryl p-toluenesulfonates, commonly known as tosylate esters, are significant intermediates in organic synthesis, often used as alkylating agents. americanelements.com They are typically prepared by reacting an alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or sodium hydroxide, which neutralizes the HCl byproduct. prepchem.comorgsyn.org

The general method involves dissolving the alcohol in a suitable solvent and adding p-toluenesulfonyl chloride, often at a reduced temperature. prepchem.comorgsyn.org For instance, methyl p-toluenesulfonate can be prepared by adding p-toluenesulfonyl chloride to methanol (B129727) in the presence of a sodium hydroxide solution while maintaining the temperature between 23-27°C. orgsyn.org Similarly, butyl p-toluenesulfonate is synthesized by reacting n-butyl alcohol with p-toluenesulfonyl chloride. orgsyn.org The use of pyridine as a condensing agent can increase the yield of n-butyl p-toluenesulfonate to 86%. orgsyn.org

| Alcohol | Reagent | Base/Catalyst | Product | Reference |

| 2-(RS)-(2-hydroxyethyl)-2,3-dihydro-5-benzyloxy-4,6,7-trimethylbenzofurane | p-Toluenesulfonyl chloride | Pyridine | p-Toluenesulfonate of 2[2,3-dihydro-5-benzyloxy-4,6,7-trimethyl-2-(RS)benzofuranyl]ethyl | prepchem.com |

| n-Butyl alcohol | p-Toluenesulfonyl chloride | Sodium hydroxide | n-Butyl p-toluenesulfonate | orgsyn.org |

| Methyl alcohol | p-Toluenesulfonyl chloride | Sodium hydroxide | Methyl p-toluenesulfonate | orgsyn.org |

| 2-Butanol | Tosyl chloride | Pyridine | (S)-(+)-1-Methylpropyl 4-methylbenzenesulfonate | chemicalbook.com |

Synthesis of Sulfonamides and Their Reaction Pathways

p-Toluenesulfonamides are a class of compounds with significant applications, including in the synthesis of pharmaceuticals. atamanchemicals.comgoogle.com The primary method for their preparation involves the reaction of p-toluenesulfonyl chloride with a primary or secondary amine. google.comorgsyn.org For example, N-methyl-p-toluenesulfonamide is formed by reacting p-toluenesulfonyl chloride with aqueous methylamine. orgsyn.org

More advanced methods seek to bypass the highly reactive and polluting p-toluenesulfonyl chloride. google.com One such method involves the direct amidation of anhydrous p-toluenesulfonic acid with a primary amine in dichloromethane, using a catalyst and a molecular sieve to absorb the water produced. google.com This approach has been used to synthesize a range of N-alkyl-p-toluenesulfonamides, including N-butyl, N-propyl, and N-cyclohexyl derivatives, with product purities reported to be over 98%. google.com A similar direct method uses ammonia (B1221849) gas and an organic boronic acid catalyst to prepare the parent p-toluenesulfonamide (B41071) from anhydrous p-toluenesulfonic acid. google.com

A derivative of p-toluenesulfonamide, sodium p-toluenesulfonchloramide (Chloramine-T), is synthesized from p-toluenesulfonamide and acts as a source of electrophilic chlorine, finding use as a disinfectant and an oxidant in various chemical transformations. atamanchemicals.com

| Amine/Ammonia Source | Sulfonyl Source | Catalyst/Conditions | Product | Reference |

| Primary Amine | Anhydrous p-Toluenesulfonic Acid | Organic boronic acid, molecular sieve 5A, 0-40°C | N-Alkyl-p-toluenesulfonamide | google.com |

| Ammonia gas | Anhydrous p-Toluenesulfonic Acid | Organic boronic acid, molecular sieve 5A, -10-0°C | p-Toluenesulfonamide | google.com |

| Aqueous Methylamine | p-Toluenesulfonyl Chloride | Sodium hydroxide, heated on steam bath | N-Methyl-p-toluenesulfonamide | orgsyn.org |

| Ammonia gas | p-Toluenesulfonyl Chloride | Dichloromethane solvent, continuous amination | p-Toluenesulfonamide | google.com |

Functionalization of Aromatic Systems via the Sulfonate Group

The sulfonate group (–SO₃⁻) of sodium 4-methylbenzenesulfonate, commonly known as sodium tosylate, serves as a versatile functional handle for the modification of the aromatic ring. While often considered a stable and relatively unreactive moiety, the tosylate group can act as an effective leaving group in various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This enables the transformation of the aryl-oxygen bond into new carbon-carbon, carbon-nitrogen, and other carbon-heteroatom bonds, providing a powerful tool for advanced organic synthesis.

The reactivity of the C(aryl)–O bond in aryl tosylates is lower than that of the corresponding aryl halides (I, Br, Cl) or triflates, which historically limited their use. However, the development of highly active catalyst systems, particularly those based on palladium and nickel with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has overcome this challenge. Aryl tosylates are attractive precursors because they are readily prepared, often crystalline, stable, and more economical than alternatives like triflates.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent the most significant method for functionalizing aromatic systems via the tosylate group. These reactions allow for the formation of new bonds between the tosylate's aryl carbon and a carbon or heteroatom from a coupling partner.

C-C Bond Formation

Creating new carbon-carbon bonds is fundamental to constructing more complex molecular scaffolds. Aryl tosylates, including 4-methylbenzenesulfonate derivatives, are effective electrophiles in several key C-C coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl tosylate with an organoboron reagent, typically a boronic acid or its ester. It is one of the most widely used methods for synthesizing biaryls. The development of specialized palladium catalysts with electron-rich, sterically hindered phosphine ligands (e.g., XPhos, CM-phos) has been crucial for achieving high efficiency with less reactive tosylates. nih.govorganic-chemistry.org These catalysts facilitate the challenging oxidative addition of the C(sp²)–O bond of the tosylate to the palladium(0) center. organic-chemistry.org The reactions generally exhibit excellent functional group tolerance. nih.gov Research has shown that even room-temperature coupling is possible with highly active indolyl phosphine-based palladium catalysts. organic-chemistry.org

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / CM-phos | K₃PO₄ | Dioxane | 80 | 98 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmOH | 100 | 95 | nih.gov |

| Furan-3-boronic acid | Pd(OAc)₂ / L2 (Biarylphosphine) | K₃PO₄ | t-AmOH | 110 | 98 | nih.gov |

| 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / L2 (Biarylphosphine) | K₃PO₄ | t-AmOH | 110 | 91 | nih.gov |

Table 1. Examples of Suzuki-Miyaura Coupling with Aryl Tosylates.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl tosylate and a terminal alkyne. organic-chemistry.org Early methods often required harsh conditions, but modern palladium-catalyzed protocols, sometimes in copper-free systems, have broadened its applicability. acs.orgresearchgate.net Ligands such as CyPF-t-Bu and specialized N-heterocyclic carbenes have been reported to effectively catalyze the coupling of aryl tosylates. acs.orgnih.gov The reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.

Kumada-Tamao-Corriu (KTC) Coupling: This classic cross-coupling reaction utilizes organomagnesium compounds (Grignard reagents) as the nucleophile. Nickel catalysts are particularly effective for coupling aryl tosylates with both aryl and alkyl Grignard reagents. nih.govpsu.edu The addition of 1,3-butadiene (B125203) has been shown to have a remarkable effect, enhancing the efficiency of nickel-catalyzed coupling with alkyl Grignard reagents. nih.govpsu.edu This method is advantageous for introducing alkyl chains onto an aromatic ring.

C-N Bond Formation

The formation of aryl-nitrogen bonds is critical in the synthesis of pharmaceuticals, agrochemicals, and materials.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a premier method for constructing C(sp²)-N bonds by coupling aryl electrophiles with amines, anilines, or their equivalents. acs.orgwikipedia.org While initially developed for aryl halides, advanced catalyst systems now enable the efficient amination of aryl tosylates. organic-chemistry.orgorganic-chemistry.org The key to this success lies in the use of electron-rich and sterically demanding ligands, such as biaryl phosphines and N-heterocyclic carbenes (NHCs), which promote the rate-limiting oxidative addition step. acs.orgorganic-chemistry.org The choice of base and solvent is also critical for achieving high yields. organic-chemistry.org

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Morpholine | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄ | t-AmOH | 120 | 99 | acs.orgorganic-chemistry.org |

| Aniline | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄ | t-AmOH | 120 | 90 | acs.orgorganic-chemistry.org |

| N-Methylaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 85 | organic-chemistry.org |

| Indole | Pd-PEPPSI-IPr(NMe₂)₂ | K₃PO₄ | t-AmOH | 120 | 82 | acs.orgorganic-chemistry.org |

Table 2. Examples of Buchwald-Hartwig Amination with Aryl Tosylates.

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction can be used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern variations use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. mdpi.comnih.gov While often superseded by palladium-catalyzed methods for C-N coupling, it remains a viable alternative, particularly in specific industrial applications. wikipedia.org

Reductive Desulfonylation

In some synthetic strategies, the sulfonyl group is used as a temporary activating or directing group that needs to be removed in a later step. Reductive desulfonylation achieves this by cleaving the carbon-sulfur bond and replacing it with a carbon-hydrogen bond. wikipedia.org This transformation can be accomplished using various reducing agents, including active metals like sodium amalgam or through transition metal-catalyzed processes. wikipedia.org More recently, nickel-catalyzed reductive cross-coupling reactions have been developed that achieve desulfonylation while simultaneously forming a new C-C bond, offering a powerful tool for constructing biaryl compounds from aryl sulfone derivatives. acs.org

Nucleophilic Aromatic Substitution (SNA_r)

The tosylate group is an excellent leaving group, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org This reaction pathway is distinct from the more common electrophilic aromatic substitution of arenes. In an SNA_r reaction, a nucleophile attacks the carbon atom bearing the leaving group. masterorganicchemistry.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the tosylate group. wikipedia.orgmasterorganicchemistry.com These substituents stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com Without such activating groups, the conditions required for SNA_r on an unactivated aryl tosylate are typically very harsh.

Mechanistic Investigations and Reactivity Profiles of Sodium;4 Methylbenzenesulfonate

Chemical Transformations Involving the Sulfonate Leaving Group

The tosylate group is one of the most effective leaving groups in organic chemistry. This is because the negative charge of the resulting tosylate anion is delocalized over three oxygen atoms and the benzene (B151609) ring, rendering it a very weak base and thus a stable, readily displaced entity. chemistrysteps.com This property is harnessed to convert poor leaving groups, such as hydroxyl groups in alcohols, into highly reactive tosylate esters, which can then readily participate in substitution and elimination reactions. chemistrysteps.comcymitquimica.com The conversion is typically achieved by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). chemistrysteps.comorgosolver.com Importantly, the formation of the tosylate ester proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during this step. youtube.com

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

The tosylate group's capacity to function as a superior leaving group makes alkyl tosylates versatile substrates for both Sₙ1 and Sₙ2 reactions. chemistrysteps.com The specific pathway is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

Sₙ2 Reactions: Primary and secondary alkyl tosylates are excellent candidates for Sₙ2 reactions, which proceed with an inversion of stereochemistry. chemistrysteps.comyoutube.com These reactions are favored by strong, unhindered nucleophiles. A common application is the synthesis of ethers, as demonstrated in the reaction of butyl p-toluenesulfonate with the sodium salt of 2-naphthol. figshare.comacs.org The use of tosylates is often preferred over alkyl halides in undergraduate laboratories due to their improved safety profile, lower volatility, and ease of visualization via thin-layer chromatography. figshare.comacs.org

Sₙ1 Reactions: Tertiary alkyl tosylates, or secondary tosylates under conditions with weak nucleophiles (e.g., solvolysis), tend to react via an Sₙ1 mechanism. chemistrysteps.com This pathway involves the formation of a carbocation intermediate after the departure of the tosylate leaving group. Consequently, these reactions can lead to a loss of stereochemistry and are susceptible to carbocation rearrangements. chemistrysteps.com

| Reaction Type | Substrate Preference | Nucleophile | Stereochemistry | Key Features | Reference |

|---|---|---|---|---|---|

| Sₙ2 | Primary > Secondary >> Tertiary | Strong, typically unhindered | Inversion of configuration | Single-step mechanism; rate is dependent on both substrate and nucleophile concentration. | chemistrysteps.comyoutube.com |

| Sₙ1 | Tertiary > Secondary >> Primary | Weak (e.g., water, alcohols) | Racemization | Multi-step mechanism via a carbocation intermediate; subject to rearrangements. | chemistrysteps.com |

Elimination Reactions

Alkyl tosylates readily undergo elimination reactions (E1 and E2) to form alkenes, often in competition with substitution reactions. youtube.comsciencemadness.org The choice of base and reaction conditions can be manipulated to favor elimination over substitution.

E2 Reactions: Strong, bulky bases favor the E2 pathway, which is a concerted, single-step process. orgosolver.com For instance, reacting a tosylate with potassium tert-butoxide, a sterically hindered base, typically leads to the formation of the less substituted alkene (Hofmann product). orgosolver.com In contrast, a strong, unhindered base like sodium ethoxide favors the formation of the more substituted, thermodynamically more stable alkene (Zaitsev product). orgosolver.comlibretexts.org

E1 Reactions: Similar to Sₙ1 reactions, E1 reactions proceed through a carbocation intermediate and are more common for tertiary substrates or secondary substrates under high-temperature conditions with a non-basic, weakly nucleophilic solvent. sciencemadness.org

| Base | Base Characteristics | Major Product | Rule | Reference |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Strong, unhindered | Zaitsev (more substituted alkene) | Favors thermodynamic product. | orgosolver.com |

| Potassium tert-Butoxide (t-BuOK) | Strong, sterically hindered | Hofmann (less substituted alkene) | Favors kinetically controlled product due to steric hindrance. | orgosolver.com |

Aromatic Ring Reactivity and Functionalization in the Presence of Sodium;4-Methylbenzenesulfonate (B104242)

The tosylate group itself can influence the reactivity of its aromatic ring and can be a participant in functionalization reactions.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS): The sulfonate group (-SO₃⁻) is a strongly electron-withdrawing and deactivating group for electrophilic aromatic substitution. youtube.com This deactivation arises from the inductive effect of the highly electronegative oxygen atoms. As a result, the benzene ring of sodium;4-methylbenzenesulfonate is significantly less reactive towards electrophiles than benzene itself. The sulfonate group acts as a meta-director for incoming electrophiles. youtube.com The sulfonation of toluene (B28343) to form p-toluenesulfonic acid is itself an example of an EAS reaction. youtube.com This sulfonation is reversible, and the sulfonate group can be removed by heating with dilute acid, a process known as desulfonation. youtube.com This reversible nature allows the sulfonic acid group to be used as a temporary "blocking group" to direct other substituents to specific positions before being removed. youtube.com

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, an aromatic ring typically requires strong electron-withdrawing groups positioned ortho and/or para to a good leaving group. masterorganicchemistry.comlibretexts.org While the sulfonate group is electron-withdrawing, its direct displacement from an unsubstituted aromatic ring by a nucleophile is difficult. However, heating sodium p-toluenesulfonate in the presence of a strong base can result in desulfonation to yield p-cresol (B1678582) after an acidic workup, which can be considered a type of nucleophilic substitution. wikipedia.org

Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic methods have enabled the direct use of sodium sulfinates, such as this compound, in cross-coupling reactions. A notable example is the photoredox/nickel dual-catalyzed cross-coupling of sodium sulfinates with various aryl, heteroaryl, and vinyl halides. nih.govnih.gov This reaction provides a versatile and efficient route to synthesize a diverse range of aromatic sulfones at room temperature and with excellent functional group tolerance. nih.gov The mechanism involves the visible-light-excited photocatalyst oxidizing the sodium sulfinate to a sulfonyl radical, which then engages with a nickel catalytic cycle to couple with the organic halide. nih.gov This method is significant as it works even with less reactive aryl chlorides. nih.govnih.gov

Kinetic and Thermodynamic Aspects of this compound Reactions

The study of kinetic and thermodynamic parameters provides deeper insight into the behavior of this compound.

Thermodynamic data, such as solubility, are crucial for process design. The solubility of sodium p-toluenesulfonate in aqueous sulfuric acid solutions has been studied across various temperatures. researchgate.net As shown in the table below, solubility increases with temperature but decreases as the concentration of sulfuric acid rises. researchgate.net This behavior can be correlated using semi-empirical models like the modified Apelblat equation. researchgate.net

| Mass Fraction of H₂SO₄ in Solvent | Solubility of NaPTS (Mole Fraction, x₁) | Reference |

|---|---|---|

| 0.00 | 0.1030 | researchgate.net |

| 0.10 | 0.0617 | researchgate.net |

| 0.30 | 0.0151 | researchgate.net |

| 0.50 | 0.0031 | researchgate.net |

| 0.70 | 0.0007 | researchgate.net |

From a kinetic standpoint, monitoring the progress of reactions involving tosylates is essential. For example, in the reduction of p-toluenesulfonyl chloride to sodium p-toluenesulfinate, the hydrolysis byproduct is sodium p-toluenesulfonate. google.com Ultraviolet-visible (UV-Vis) spectroscopy can be employed to differentiate and quantify the desired product from the sulfonate byproduct by selecting a wavelength where their absorbances differ significantly, allowing for kinetic monitoring of the reaction. google.com Furthermore, the feasibility of the photoredox cross-coupling reaction is governed by the thermodynamic redox potentials of the species involved, such as the photocatalyst and the sodium tosylate. nih.gov

Sophisticated Applications of Sodium;4 Methylbenzenesulfonate in Chemical Systems

Catalytic Roles and Reaction Enhancement

The catalytic utility of sodium;4-methylbenzenesulfonate (B104242) is multifaceted, stemming from its properties as a salt of a strong acid and its interactions within complex reaction systems.

Acid-Base Catalysis in Organic Transformations

While p-toluenesulfonic acid (PTSA) is widely recognized as a strong organic acid catalyst for reactions like esterification and acetal (B89532) formation, its sodium salt, sodium;4-methylbenzenesulfonate, is the neutralized form and does not function as a traditional acid catalyst. researchgate.netfiveable.meillinois.edu The catalytic activity in these transformations relies on the proton-donating ability of the free acid to activate substrates. fiveable.me

However, this compound is described as a non-oxidizing catalyst in its own right. americanelements.com Its catalytic contributions are often observed in different contexts, such as in systems where it modifies the reaction environment or participates as a hydrotrope, enhancing the solubility of sparingly soluble organic compounds and altering micellar structures of surfactants. researchgate.net This hydrotropic effect can influence reaction kinetics by improving the contact between reactants in multiphase systems.

Performance as a Counterion in Transition Metal and Phase-Transfer Catalysis

The tosylate anion (CH₃C₆H₄SO₃⁻) from this compound serves as an effective counterion in various catalytic systems. In transition metal catalysis, tosylate salts of metals like titanium, chromium, iron, and nickel are used as precursors or catalysts. illinois.edu The solubility of these metal tosylates is often intermediate between the corresponding halides and triflates, providing a useful balance for reactivity in polar solvents. illinois.edu

In the realm of phase-transfer catalysis (PTC), which facilitates reactions between reactants in immiscible phases (typically aqueous and organic), the role of the counterion is critical. phasetransfer.comwikipedia.org Phase-transfer catalysts, often quaternary ammonium (B1175870) salts, work by transporting an anionic reactant from the aqueous phase into the organic phase. phasetransfer.comoperachem.com The tosylate anion can be the species transported or it can act as the counterion for the catalyst itself. However, the performance of tosylate in PTC systems can be complex. In some instances, the strong pairing between the highly polarizable tosylate anion and the quaternary ammonium cation can hinder the catalyst's ability to transport the desired nucleophilic anion, a phenomenon referred to as catalyst "poisoning". acsgcipr.org For example, in a nucleophilic substitution where an alcohol was converted to a sulfonate ester, using a mesylate leaving group resulted in a 95% yield, whereas the tosylate gave only a 5% yield due to this strong ion pairing effect. acsgcipr.org

Contributions to Advanced Materials Science and Polymer Chemistry

This compound plays a significant role in the synthesis and function of various advanced polymers and materials, particularly those requiring controlled conductivity and specific functionalities.

Utilization in Polymer Electrolytes and Conductive Polymers

This compound is frequently used as a supporting electrolyte in the electrochemical synthesis of conductive polymers. stackexchange.com Its primary function is to provide conductivity to the solution, enabling the electropolymerization process to occur. A prominent example is its use in the synthesis of polypyrrole (PPy), an intrinsically conductive polymer. americanelements.comsigmaaldrich.comsigmaaldrich.com During the electropolymerization of pyrrole, the tosylate anion gets incorporated into the growing polymer film to balance the positive charge on the polymer backbone. stackexchange.com

The resulting PPy films doped with tosylate anions exhibit desirable electrochemical properties for various applications. Research has demonstrated the synthesis of polypyrrole/sodium p-toluenesulfonate biofilms on conductive cassava starch polymers for use in electrical charge accumulators. researchgate.net Furthermore, spongy p-toluenesulfonic acid-doped polypyrrole has been developed as a durable anode material for sodium-ion batteries, showcasing remarkable rate capacities and cyclability at different temperatures. acs.org

| Application of this compound in Polymer Electrolytes | Polymer System | Function of this compound | Resulting Material Property |

| Electrical Charge Accumulators | Polypyrrole/Cassava Starch | Supporting electrolyte and dopant | Conductive biofilm researchgate.net |

| Sodium-Ion Batteries | Polypyrrole (PPy) | Dopant | Durable anode with high rate capacity acs.org |

| General Conductive Membranes | Polypyrrole (PPy) | Supporting electrolyte | Conductive polymer membrane americanelements.comsigmaaldrich.com |

Role in Functional Polymer Synthesis and Modification

The sulfonate group is a key functional group for creating polyelectrolytes, which are polymers with ionic repeating units. This compound is integral to the synthesis of such functional polymers. For instance, poly(sodium 4-styrenesulfonate) (NaPSS), a widely used polyelectrolyte in applications ranging from ion exchange membranes to viscosity modifiers, can be synthesized from polystyrene. researchgate.netmdpi.com The synthesis involves the sulfonation of a polystyrene backbone followed by neutralization with a base like sodium hydroxide (B78521) to introduce the sodium sulfonate groups. researchgate.net Free radical polymerization of sodium 4-styrenesulfonate is another route to produce PNaSS with controlled properties. nih.gov

Beyond synthesis, this compound is also used as a modifying agent in polymer formulations. In the synthetic detergent industry, it acts as a slurry conditioner or hydrotrope. nanotrun.commdpi.com Its addition reduces the viscosity of the slurry, which improves fluidity and makes the powder spraying process more efficient, ultimately reducing energy consumption and production costs. nanotrun.commdpi.com

Doping Mechanisms in Advanced Material Fabrication

The electrical conductivity of conjugated polymers like polyaniline (PANI) and polypyrrole (PPy) can be dramatically increased through a process called doping. youtube.com This process involves the oxidation or reduction of the polymer backbone, creating charge carriers. This compound, or more commonly its parent acid, p-toluenesulfonic acid, is a widely used p-doping agent. plaschina.com.cnosti.gov

Supramolecular Assembly and Host-Guest Chemistry

This compound, also known as sodium p-toluenesulfonate (NaPTS), is a versatile compound that plays a significant role in supramolecular chemistry. Its amphiphilic nature, arising from the combination of a hydrophobic aromatic ring and a hydrophilic sulfonate group, allows it to participate in the formation of complex, non-covalently bonded structures. This section explores the involvement of this compound in the fascinating realms of inclusion complexes, self-assembly, and molecular recognition.

Inclusion complexes are chemical entities in which one chemical compound, the "host," forms a cavity that entraps another molecule, the "guest." The p-toluenesulfonate anion, derived from this compound, can act as a guest in various host systems.

One notable example involves a macrocyclic ligand, 1,4,7,10-tetrakis((S)-2-hydroxy-3-phenoxypropyl)-1,4,7,10-tetraazacyclododecane ((S)-thphpc12). When this ligand complexes with cadmium(II), it forms a cavity capable of encapsulating a p-toluenesulfonate anion. An X-ray crystallographic study of the resulting inclusion complex, [Cd((S)-thphpc12)(p-toluenesulfonate)]ClO₄, revealed that the guest anion is held within the host's cavity through four hydrogen bonds to the hydroxyl groups of the ligand. nih.gov Studies using ¹³C NMR and conductivity measurements have shown that this inclusion complex maintains its integrity in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) solutions. nih.gov

Another instance of inclusion complex formation involves the drug tosufloxacin (B10865) tosylate (TFLX) and hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are common host molecules with a hydrophobic inner cavity and a hydrophilic exterior. scielo.brscielo.br In this case, the tosylate part of the drug molecule can be included within the cyclodextrin (B1172386) cavity, which can enhance the drug's solubility and bioavailability. scielo.brscielo.br The formation of a 1:1 molar ratio inclusion complex between TFLX and HP-β-CD has been demonstrated through various methods, including solvent evaporation, grinding, ultrasonic methods, and freeze-drying. scielo.brscielo.br

| Host Molecule | Guest Molecule | Method of Characterization | Key Findings |

| [Cd((S)-thphpc12)]²⁺ | p-toluenesulfonate | X-ray Crystallography, ¹³C NMR, Conductivity | Formation of a stable inclusion complex with the guest held by four hydrogen bonds. nih.gov |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Tosufloxacin tosylate | UV-Vis Spectroscopy, SEM, DSC, PXRD, FT-IR, ¹H NMR | Formation of a 1:1 inclusion complex, with the solvent evaporation method showing the highest in vitro dissolution. scielo.brscielo.br |

The self-assembly of molecules into organized structures is a fundamental concept in supramolecular chemistry. This compound is classified as a hydrotrope, a compound that enhances the solubility of hydrophobic substances in aqueous solutions. nih.govsigmaaldrich.cn Unlike typical surfactants, hydrotropes like NaPTS have a hydrophobic part that is generally too small to cause spontaneous self-aggregation into well-defined micelles with a critical micelle concentration (CMC). nih.govsigmaaldrich.cn Instead, they are thought to aggregate in a more gradual, stepwise manner.

The self-association of NaPTS is a key aspect of its hydrotropic action. At a certain concentration, known as the minimum hydrotrope concentration (MHC), hydrotropes begin to form aggregates that can solubilize otherwise insoluble compounds. This self-assembly is driven by hydrophobic interactions between the aromatic rings of the p-toluenesulfonate anions.

The interaction of NaPTS with other molecules, a form of molecular recognition, has been studied extensively. For instance, in solutions containing nonionic surfactants, low concentrations of p-toluenesulfonate have been observed to dissolve in the surfactant micelles. nih.gov However, above the MHC, the hydrotrope itself forms aggregates and is present in the aqueous phase, leading to a significant reduction in the surfactant's micellar radius. nih.gov This suggests that the hydrotropic effect is linked to changes in the water structure induced by the hydrotrope aggregates, which then provide a suitable environment for the surfactant amphiphiles. nih.gov

Furthermore, the p-toluenesulfonate anion can influence the self-assembly of other surfactants. In studies with the cationic surfactant cetyltrimethylammonium bromide (CTA+), p-toluenesulfonate (TsO) as a counterion was found to promote the formation of worm-like micelles. acs.org The stronger interaction between the sulfonate group and the quaternary ammonium headgroup of the surfactant shields electrostatic repulsion more effectively, facilitating micellar growth. acs.org This demonstrates the role of the p-toluenesulfonate anion in molecular recognition and its ability to direct the self-assembly of other molecules.

Solvent and Additive Effects in Reaction Media

This compound is not only a component of supramolecular structures but also a functional additive in various chemical reactions, where it can act as a catalyst, a supporting electrolyte, or a phase-transfer catalyst. americanelements.comguidechem.comwikipedia.org

As a non-oxidizing catalyst, NaPTS is utilized in several organic syntheses. americanelements.com Its catalytic activity often stems from the acidic nature of the corresponding p-toluenesulfonic acid, which can be generated in situ or for which NaPTS can act as a source of the tosylate anion. p-toluenesulfonicacid-ptbba.compreprints.org

In the realm of polymer chemistry, NaPTS is a standard supporting electrolyte in the electropolymerization of polypyrrole. stackexchange.comsigmaaldrich.com The presence of the electrolyte is crucial for conducting current through the solution and for incorporating the sulfonate anion as a dopant into the polymer backbone, which influences the final properties of the polypyrrole film. stackexchange.com

This compound can also function as a phase-transfer catalyst (PTC). guidechem.comwikipedia.org PTCs facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby accelerating the reaction rate. wikipedia.org The tosylate anion can sometimes "poison" quaternary ammonium phase-transfer catalysts because the catalyst pairs more strongly with the tosylate than the desired nucleophilic anion, hindering the catalytic cycle. acsgcipr.org

The hydrotropic properties of NaPTS are also exploited to enhance reaction rates by increasing the solubility of reactants in the reaction medium. sigmaaldrich.cnresearchgate.net This is particularly useful in reactions where one of the reactants is sparingly soluble in the solvent.

| Reaction/Process | Role of this compound | Effect on Reaction Medium/Outcome |

| Organic Synthesis | Non-oxidizing catalyst | Facilitates various organic transformations. americanelements.comguidechem.com |

| Electropolymerization of Polypyrrole | Supporting electrolyte | Enables current flow and acts as a dopant, influencing polymer properties. stackexchange.comsigmaaldrich.com |

| Phase-Transfer Catalysis | Component/Potential inhibitor | Can facilitate reactant transfer between phases, but may also inhibit catalysis by strong pairing with the catalyst. guidechem.comacsgcipr.org |

| Reactions with poorly soluble reactants | Hydrotrope | Increases the solubility of reactants, enhancing reaction rates. sigmaaldrich.cnresearchgate.net |

Advanced Spectroscopic and Analytical Methodologies for Sodium;4 Methylbenzenesulfonate

High-Resolution Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry, FTIR)

High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of sodium;4-methylbenzenesulfonate (B104242). These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of sodium;4-methylbenzenesulfonate.

¹H NMR: The proton NMR spectrum of this compound typically exhibits characteristic signals corresponding to the aromatic protons and the methyl group protons. spectrabase.comrsc.org The aromatic protons usually appear as two distinct doublets in the downfield region of the spectrum, a result of their different chemical environments. The methyl protons give rise to a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. rsc.orgnih.gov It shows distinct signals for the methyl carbon, the four different types of aromatic carbons, and the carbon atom attached to the sulfonate group.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.51 | Doublet | Aromatic protons ortho to the sulfonate group |

| ¹H | ~7.14 | Doublet | Aromatic protons meta to the sulfonate group |

| ¹H | ~2.27 | Singlet | Methyl group protons |

| ¹³C | ~144.68 | Singlet | Aromatic carbon attached to the sulfonate group |

| ¹³C | ~139.04 | Singlet | Aromatic carbon attached to the methyl group |

| ¹³C | ~128.83 | Singlet | Aromatic carbons meta to the sulfonate group |

| ¹³C | ~125.95 | Singlet | Aromatic carbons ortho to the sulfonate group |

| ¹³C | ~21.25 | Singlet | Methyl carbon |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In mass spectrometry, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern of p-toluenesulfonate under mass spectral analysis often involves the loss of sulfur dioxide (SO₂), leading to the formation of a 4-methylphenolate (B8356698) anion. aaqr.org

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. nih.govchemicalbook.comchemicalbook.com Key vibrational bands include those for the S=O stretching of the sulfonate group, the C-S stretching, the aromatic C-H stretching, and the C-C stretching of the benzene (B151609) ring. chemicalbook.com

Chromatographic and Separation Science for Purity and Quantification (e.g., HPLC-UV)

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used method for the analysis of this compound. sielc.comthegoodscentscompany.comthermofisher.com A common approach involves reverse-phase HPLC with UV detection (HPLC-UV). thermofisher.com In this method, a nonpolar stationary phase is used with a more polar mobile phase. This compound, being a polar compound, elutes relatively quickly.

A typical HPLC method for the analysis of this compound might utilize a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid to improve peak shape. sielc.com The UV detector is typically set at a wavelength where the compound exhibits strong absorbance, allowing for sensitive detection and quantification. thermofisher.comnih.gov This technique is particularly valuable for determining the presence of impurities, such as related p-toluenesulfonate esters, which may be genotoxic. thermofisher.comnih.gov

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 x 4.6mm, 5µm |

| Mobile Phase | Acetonitrile and Water with 0.2% Phosphoric Acid |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 220 nm |

| Retention Time | Approximately 5 minutes |

Note: These are example parameters and may need to be optimized for specific applications. jocpr.com

X-ray Crystallography and Structural Elucidation of this compound Complexes

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. While the crystal structure of this compound itself provides valuable information, the study of its complexes with other molecules can reveal insights into its interactions and behavior.

The crystal structure of this compound reveals the arrangement of the sodium cations and the 4-methylbenzenesulfonate anions in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions, such as ionic bonds and van der Waals forces.

The elucidation of the crystal structures of complexes involving this compound, for instance, with enzymes or other organic molecules, can provide a detailed understanding of the binding modes and non-covalent interactions that govern these associations. This information is crucial in fields such as drug design and materials science. nih.gov

Environmental Behavior and Biogeochemical Transformations of Sodium;4 Methylbenzenesulfonate

Biodegradation Pathways and Microbial Metabolism

The biodegradation of sodium;4-methylbenzenesulfonate (B104242) is a critical process for its removal from the environment, primarily accomplished by various microorganisms capable of utilizing it as a source of carbon and sulfur.

Aerobic biodegradation has been extensively studied, with bacterial strains from the genera Comamonas and Pseudomonas being particularly efficient. In Comamonas testosteroni T-2, the degradation of p-toluenesulfonate (pTS) is initiated by the oxidation of the methyl group. ethz.ch This process involves a series of enzymatic reactions, starting with the conversion of pTS to 4-sulfobenzyl alcohol, followed by oxidation to 4-sulfobenzaldehyde and then to 4-sulfobenzoate (B1237197). nih.gov The key enzymes in this initial pathway include a p-toluenesulfonate methyl-monooxygenase system, a 4-sulfobenzyl alcohol dehydrogenase, and a 4-sulfobenzaldehyde dehydrogenase. nih.gov Subsequently, 4-sulfobenzoate is desulfonated by a dioxygenase system to yield protocatechuate, which then enters the central carbon metabolism through ring cleavage. ethz.chnih.gov The genes encoding these degradation enzymes are often located on plasmids, which facilitates their transfer among bacterial populations. researchgate.netacademicjournals.org

Pseudomonas species also play a significant role in the aerobic degradation of p-toluenesulfonate. Some Pseudomonas strains initiate degradation by oxidizing the methyl group, similar to Comamonas. For instance, a Pseudomonas sp. was found to degrade p-toluenesulfonamide (B41071) (a related compound) by first oxidizing the methyl group to form 4-hydroxymethylbenzenesulfonamide and subsequently 4-carboxybenzenesulfonamide. nih.gov Other Pseudomonas strains can directly desulfonate the aromatic ring, leading to the formation of catechols, which are then funneled into central metabolic pathways. nih.gov

Anaerobic degradation of p-toluenesulfonate is also possible, though it is generally considered more resistant to breakdown under these conditions. nih.gov Microbial consortia involving sulfate-reducing bacteria have been shown to degrade p-toluenesulfonate. researchgate.net In some cases, anaerobic degradation can proceed via a specific 4-methylbenzoyl-CoA pathway, as observed in the degradation of the related compound 4-methylbenzoate. nih.gov

Table 1: Key Microbial Species and Enzymes in the Biodegradation of Sodium;4-Methylbenzenesulfonate

| Microbial Species | Degradation Condition | Initial Step | Key Enzymes/Genes | Intermediate Metabolites | Final Products |

| Comamonas testosteroni T-2 | Aerobic | Methyl group oxidation | p-Toluenesulfonate methyl-monooxygenase (tsaMB), 4-Sulfobenzyl alcohol dehydrogenase (tsaC), 4-Sulfobenzaldehyde dehydrogenase (tsaD), 4-Sulfobenzoate 3,4-dioxygenase (psbAC) | 4-Sulfobenzyl alcohol, 4-Sulfobenzaldehyde, 4-Sulfobenzoate, Protocatechuate | Carbon dioxide, Water, Sulfate |

| Pseudomonas sp. | Aerobic | Methyl group oxidation / Desulfonation | Toluene (B28343) dioxygenase (tod genes), Catechol 2,3-dioxygenase | 4-Methylcatechol, Catechol | Carbon dioxide, Water, Sulfate |

| Magnetospirillum sp. strain pMbN1 | Anaerobic | 4-Methylbenzoyl-CoA pathway (for related compounds) | 4-Methylbenzoyl-CoA reductase | 4-Methylcyclohex-1,5-diene-1-carboxylate, 3-Methylglutarate | Methane, Carbon dioxide |

| Microbial Consortium (e.g., with Desulfovibrio) | Anaerobic | Desulfonation | Not fully elucidated | p-Methylphenol | Methane, Carbon dioxide, Sulfide |

Photodegradation Kinetics and Mechanisms in Aqueous Environments

In addition to biodegradation, photodegradation can contribute to the transformation of this compound in aqueous environments, particularly in the presence of sunlight and photosensitizing agents.

The direct photolysis of p-toluenesulfonic acid is generally slow. However, its degradation can be significantly enhanced by advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). These processes include photocatalysis using semiconductors like titanium dioxide (TiO2) and ozonation. researchgate.netresearchgate.net

In photocatalytic degradation, under UV irradiation, TiO2 generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. These radicals can attack the p-toluenesulfonate molecule at different sites. One proposed pathway involves the hydroxylation of the methyl group, leading to the formation of 4-sulfobenzyl alcohol, 4-sulfobenzaldehyde, and finally 4-sulfobenzoate. rsc.org Another pathway is the cleavage of the C-S bond, resulting in the formation of p-methylphenol and the release of sulfite (B76179), which is subsequently oxidized to sulfate. rsc.org Further oxidation can lead to the opening of the aromatic ring and complete mineralization to carbon dioxide and water. rsc.orgnih.gov

The kinetics of photocatalytic degradation often follow pseudo-first-order kinetics. nih.gov The efficiency of the process is influenced by factors such as the concentration of the photocatalyst, the pH of the solution, and the presence of other organic and inorganic species in the water. For instance, in an electro-Fenton system, a type of AOP, the removal efficiency of p-toluenesulfonic acid was found to be optimal at an acidic pH of 3.0. rsc.org

Ozonation is another effective AOP for the degradation of p-toluenesulfonic acid. researchgate.net The reaction can proceed through direct oxidation by ozone molecules or indirect oxidation by hydroxyl radicals generated from ozone decomposition, especially at alkaline pH. researchgate.net

Table 2: Photodegradation of this compound

| Degradation Process | Conditions | Key Reactive Species | Proposed Intermediates |

| Photocatalysis (TiO2) | UV irradiation | Hydroxyl radicals (•OH) | 4-Sulfobenzyl alcohol, 4-Sulfobenzaldehyde, 4-Sulfobenzoate, p-Methylphenol |

| Electro-Fenton | Acidic pH (e.g., 3.0), Fe2+ catalyst, H2O2 | Hydroxyl radicals (•OH) | 4-Sulfobenzyl alcohol, 4-Sulfobenzaldehyde, 4-Sulfobenzoate, p-Methylphenol |

| Ozonation | Varies with pH (direct and indirect oxidation) | Ozone (O3), Hydroxyl radicals (•OH) | Not explicitly detailed in provided context |

Environmental Transport, Distribution, and Fate Modeling

The environmental transport and distribution of this compound are governed by its physicochemical properties and interactions with different environmental matrices such as soil, water, and air.

Being a water-soluble compound, this compound is expected to be mobile in aqueous systems. nanotrun.com Its potential for long-range transport is a concern, as it can be carried by water currents and potentially contaminate downstream ecosystems. The fate of such persistent organic pollutants can be predicted using multimedia environmental fate models, which consider partitioning between different environmental compartments (air, water, soil, sediment, and biota) and degradation rates in each compartment. defra.gov.uknih.gov

In soil, the transport of this compound is influenced by its sorption to soil particles. The extent of sorption depends on the soil's organic carbon content, clay mineralogy, and pH. Generally, organic pollutants with higher hydrophobicity tend to sorb more strongly to soil organic matter. While specific data for this compound is limited, studies on other sulfonated compounds like perfluorooctane (B1214571) sulfonate (PFOS) indicate that sorption can be a significant process affecting their mobility. utrgv.edu Machine learning models are being developed to predict the sorption capacity of various organic pollutants in different soil types. acs.org

Remediation and Treatment Strategies for Sulfonate Contaminants

The contamination of soil and water with sulfonate compounds, including this compound, necessitates the development of effective remediation and treatment technologies.

For contaminated soils, in-situ and ex-situ treatment methods are available. In-situ technologies, which treat the soil in place, include soil flushing, where a solution is injected to mobilize and extract the contaminant. tarjomefa.comepa.gov Surfactants can be added to the flushing solution to enhance the solubility of organic pollutants. tarjomefa.com Ex-situ treatment involves excavating the contaminated soil for treatment, such as through soil washing, which uses a liquid to scrub the contaminants from the soil particles. researchgate.net

For contaminated water and wastewater, various physical, chemical, and biological treatment methods can be employed. Biological treatment in bioreactors, utilizing the metabolic capabilities of microorganisms like Comamonas and Pseudomonas, is a cost-effective and environmentally friendly approach for degrading sulfonate compounds. nih.gov

Advanced oxidation processes (AOPs) are highly effective for treating water contaminated with refractory organic pollutants like this compound. rsc.orgrsc.org As discussed in section 6.2, processes like photocatalysis, Fenton, and ozonation can achieve high removal efficiencies by mineralizing the organic pollutant to harmless inorganic substances. For example, a filtration-enhanced electro-Fenton reactor achieved over 92% removal of p-toluenesulfonic acid from synthetic wastewater. rsc.org These technologies can be used as a primary treatment or as a pre-treatment step to enhance the biodegradability of the wastewater before it enters a conventional biological treatment plant. nih.gov Adsorption onto activated carbon or modified clay materials is another strategy for removing sulfonated contaminants from water. researchgate.net

Table 3: Remediation and Treatment Technologies for Sulfonate Contaminants

| Technology | Target Matrix | Principle | Key Features |

| Soil Flushing | Soil | In-situ mobilization and extraction of contaminants using a flushing solution. | Can be enhanced with surfactants. |

| Soil Washing | Soil | Ex-situ scrubbing of contaminants from excavated soil using a liquid. | Effective for a range of contaminant concentrations. |

| Biological Treatment (Bioreactors) | Water/Wastewater | Microbial degradation of contaminants. | Cost-effective and environmentally friendly. |

| Advanced Oxidation Processes (AOPs) | Water/Wastewater | Generation of highly reactive radicals to oxidize contaminants. | High removal efficiency for refractory pollutants. |

| Adsorption | Water/Wastewater | Binding of contaminants to the surface of an adsorbent material. | Can be used for polishing treated water. |

Theoretical and Computational Chemistry Studies on Sodium;4 Methylbenzenesulfonate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like sodium;4-methylbenzenesulfonate (B104242). While comprehensive studies focusing exclusively on the sodium salt are limited, extensive research on the p-toluenesulfonate anion provides a robust foundation for understanding the compound.

A key study utilized the B3LYP functional with the 6-31+G(d,p) basis set to perform a full geometry optimization and harmonic vibrational analysis of the p-toluenesulfonate anion. nih.gov This level of theory has been shown to be effective for predicting the geometric and vibrational properties of such organic anions. nih.gov

The electronic distribution within the p-toluenesulfonate anion is significantly influenced by the electron-withdrawing sulfonate group (-SO₃⁻) and the electron-donating methyl group (-CH₃). The sulfonate group delocalizes the negative charge across the three oxygen atoms, which is a key feature of its stability. Natural Bond Orbital (NBO) analysis can be employed to quantify the charge distribution and analyze charge transfer interactions. nih.gov

The interaction between the sodium cation (Na⁺) and the p-toluenesulfonate anion is primarily electrostatic. In the solid state, these ions would be arranged in a crystal lattice. In solution, the sodium ion would be solvated, and its interaction with the anion would be screened by solvent molecules. Computational models can investigate the nature of this ion pairing in different environments.

Table 1: Calculated Vibrational Frequencies for the p-Toluenesulfonate Anion

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Experimental Frequency (cm⁻¹) |

| SO₃ symmetric stretching | ~1040 | Varies in metal p-toluenesulfonates |

| SO₃ asymmetric stretching | ~1120-1180 | Varies in metal p-toluenesulfonates |

| SO₃ symmetric bending | Higher than antisymmetric | Consistent with experimental data |

| SO₃ antisymmetric bending | Lower than symmetric | Consistent with experimental data |

| "Kekulé" type benzenoid mode (ν₁₄) | ~1220 | Excellent agreement with experiment |

Note: Experimental frequencies can vary depending on the cation and the physical state (solid or solution). The calculated values are for the isolated anion in the gas phase. The data is based on findings for the p-toluenesulfonate anion. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of sodium;4-methylbenzenesulfonate, particularly in a condensed phase such as an aqueous solution. These simulations can track the movements of individual atoms and molecules over time, providing insights into conformational preferences, solvation, and interactions with other species.

While specific MD simulations for this compound are not extensively documented in the literature, studies on similar alkyl benzene (B151609) sulfonate surfactants provide valuable analogous data. acs.orgnih.gov These simulations typically employ force fields like CHARMM or AMBER to describe the interatomic and intermolecular interactions.

A key aspect to investigate is the solvation of the p-toluenesulfonate anion and the sodium cation. Water molecules are expected to form a structured hydration shell around the sulfonate group, with hydrogen bonds forming between the water hydrogens and the sulfonate oxygens. acs.org The sodium ion will also be strongly hydrated. MD simulations can reveal the number of water molecules in the first and second solvation shells, their orientation, and their residence times.

The conformational flexibility of the p-toluenesulfonate anion primarily involves the rotation around the C-S bond. This rotation would influence the relative orientation of the sulfonate group with respect to the benzene ring. While the barrier to rotation is expected to be relatively low, certain conformations may be stabilized by interactions with surrounding solvent molecules or counterions.

In solutions containing higher concentrations of this compound, ion pairing and aggregation can occur. MD simulations can be used to calculate the potential of mean force between a sodium ion and a p-toluenesulfonate anion, providing insight into the stability and structure of contact ion pairs, solvent-shared ion pairs, and larger aggregates.

Table 2: Representative Parameters from Molecular Dynamics Simulations of Alkyl Benzene Sulfonates in Water

| Parameter | Description | Typical Findings |

| Radial Distribution Function (g(r)) | Describes the probability of finding an atom at a certain distance from a reference atom. | Sharp peaks for water oxygen around sulfonate oxygens, indicating a well-defined hydration shell. acs.org |

| Coordination Number | The average number of atoms within a certain distance of a reference atom. | Can be calculated from the g(r) to determine the number of water molecules in the solvation shell. |

| Order Parameters | Quantify the orientational ordering of molecules or parts of molecules. | Can be used to describe the orientation of the benzene ring and the C-S bond relative to an interface or other molecules. |

| Diffusion Coefficient | A measure of the mobility of a species in a medium. | Can be calculated for the p-toluenesulfonate anion and the sodium cation to understand their transport properties. |

Note: This table is based on general findings from MD simulations of related sulfonate compounds and represents expected trends for this compound.

Computational Modeling of Reaction Mechanisms and Catalysis

Computational modeling is instrumental in understanding the role of the p-toluenesulfonate group (tosylate) in organic reactions. The tosylate group is an excellent leaving group, a property that is frequently exploited in nucleophilic substitution and elimination reactions. ucalgary.cabartleby.com

The stability of the p-toluenesulfonate anion, due to resonance delocalization of the negative charge, is the primary reason for its effectiveness as a leaving group. ucalgary.ca Computational studies can quantify the energetics of its departure from a molecule.

DFT calculations can be used to model the transition states of reactions involving tosylates. For example, in an Sₙ2 reaction, the energy barrier for the nucleophilic attack and the displacement of the tosylate group can be calculated. This allows for a comparison of the reactivity of different substrates and nucleophiles.

p-Toluenesulfonic acid, the conjugate acid of the tosylate anion, is a strong organic acid and is often used as a catalyst in reactions such as esterification and acetal (B89532) formation. Computational models can elucidate the catalytic cycle by identifying the key intermediates and transition states. For instance, the protonation of a carbonyl oxygen by p-toluenesulfonic acid activates the carbonyl group towards nucleophilic attack. The calculations can provide the activation energies for each step of the catalytic process.

While this compound itself is not typically a catalyst, the p-toluenesulfonate anion can act as a non-coordinating anion in certain catalytic systems, helping to stabilize cationic intermediates without directly participating in the reaction.

Table 3: Representative Computational Data for Reactions Involving Tosylates

| Reaction Type | Computational Method | Key Findings |

| Sₙ2 Reaction | DFT (e.g., B3LYP) | Calculation of transition state geometry and activation energy for the displacement of the tosylate leaving group. |

| Acid Catalysis (by p-toluenesulfonic acid) | DFT with a solvent model | Elucidation of the catalytic cycle, including proton transfer steps and the stabilization of intermediates. |

| Leaving Group Ability | Ab initio or DFT | Calculation of the gas-phase basicity or pKa of the tosylate anion to quantify its stability. |

Note: This table summarizes the types of insights that can be gained from computational modeling of reactions involving the tosylate group, which is the anionic component of this compound.

Industrial Process Chemistry and Scale Up Innovations for Sodium;4 Methylbenzenesulfonate

Engineering and Optimization of Industrial Synthesis Processes

The industrial synthesis of sodium 4-methylbenzenesulfonate (B104242) is primarily achieved through the sulfonation of toluene (B28343) followed by neutralization. Another significant method involves the reduction of p-toluenesulfonyl chloride. Process engineering and optimization focus on maximizing yield, improving reaction rates, and ensuring process safety and scalability.

One of the most established methods involves the direct sulfonation of toluene with concentrated sulfuric acid. mdma.ch The reaction is typically heated to drive the electrophilic aromatic substitution, where the sulfonic acid group attaches to the para position of the toluene ring due to the directing effect of the methyl group.

Reaction Scheme 1: Sulfonation of Toluene

The resulting p-toluenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to produce the sodium salt. nanotrun.com

Reaction Scheme 2: Neutralization

Process optimization for this route involves controlling the reaction temperature and time to favor the formation of the para isomer and prevent side reactions. Frequent stirring is essential during the reaction of toluene and sulfuric acid to ensure a homogenous solution, with the reaction typically completing in about half an hour at the temperature of a boiling water bath. mdma.ch

An alternative industrial synthesis route starts with p-toluenesulfonyl chloride, which is reduced using sodium sulfite (B76179). google.comorgsyn.org This method avoids the direct use of fuming sulfuric acid. In an optimized process, p-toluenesulfonyl chloride dissolved in a solvent like dichloromethane (B109758) is added dropwise to an aqueous solution of sodium sulfite. Sodium hydroxide is added simultaneously to maintain an alkaline pH, which prevents the hydrolysis of the p-toluenesulfonyl chloride and drives the reaction to completion. google.com This approach can significantly improve the yield, which is often around 80% in older processes due to reactant hydrolysis. google.com

Innovations in this process include the use of a biphasic system (dichloromethane-water) which allows for easy separation and recovery of the solvent, making the process more environmentally friendly. google.com

| Parameter | Toluene Sulfonation Route | p-Toluenesulfonyl Chloride Reduction Route |

| Primary Reactants | Toluene, Sulfuric Acid, Sodium Hydroxide | p-Toluenesulfonyl Chloride, Sodium Sulfite, Sodium Hydroxide |

| Key Condition | Heating with frequent stirring | Controlled dropwise addition, Alkaline pH |

| Typical Solvent | None (Reactants form solution) | Dichloromethane, Water |

| Reported Yield | High Purity Product | >80% |

| Optimization Focus | Temperature control to manage isomers | Prevention of reactant hydrolysis, Solvent recovery |

Research on Purification and Product Quality Control in Large-Scale Production

Achieving high purity is critical for the industrial applications of sodium 4-methylbenzenesulfonate, particularly in pharmaceuticals. Large-scale purification processes typically involve recrystallization, decolorization, and filtration.

After synthesis, the crude product solution is often concentrated by evaporation. nanotrun.com For instance, in a process utilizing wastewater, the solution is heated to 120-125 °C to remove excess water before cooling and slicing to obtain the solid product. nanotrun.com Recrystallization is a common final purification step. The crude sodium p-toluenesulfonate can be dissolved in hot water, and then sodium chloride is added to decrease its solubility, causing the purified product to crystallize upon cooling. mdma.chsciencemadness.org The resulting crystals are then separated by suction filtration and washed, often with a cold solvent like alcohol, to remove residual impurities. mdma.ch For colored impurities, the hot solution can be treated with decolorizing carbon before filtration. mdma.ch

Quality control is essential to monitor the purity of the final product and to track the progress of the reaction. High-performance liquid chromatography (HPLC) is a widely used analytical method for determining the content of p-toluenesulfonic acid and its sodium salt. thermofisher.comsielc.com Other methods include ion chromatography (IC), which can be coupled with on-line sample cleanup for efficient matrix elimination in complex samples like drug formulations. thermofisher.com

A specific challenge in the reduction of p-toluenesulfonyl chloride is the potential presence of unreacted starting material or byproducts like sodium 4-toluenesulfonate. Research has led to the development of specific analytical methods to ensure product quality. One such method uses UV-spectrophotometry. By scanning the UV spectra of both sodium p-toluenesulfinate and the potential byproduct sodium 4-toluenesulfonate, a specific wavelength (282 nm) was identified where the byproduct shows no absorbance, allowing for the accurate quantitative determination of the desired product. google.com

| Technique | Purpose | Description |

| Evaporation | Concentration | The aqueous solution is heated to remove water, concentrating the product. nanotrun.com |

| Recrystallization | Purification | The crude solid is dissolved in a minimum of hot solvent (e.g., water) and allowed to cool, forming purer crystals. Salting out with NaCl is also used. mdma.ch |

| Decolorization | Impurity Removal | Activated carbon is added to the hot solution to adsorb colored impurities before filtration. mdma.chnanotrun.com |

| Filtration | Solid-Liquid Separation | Suction filtration is used to separate the purified crystals from the mother liquor. mdma.ch |

| HPLC | Quality Control | Used for quantitative analysis of the final product and in-process samples. thermofisher.com |

| UV-Spectrophotometry | Impurity Detection | A specific wavelength (282 nm) is used to quantify sodium p-toluenesulfinate in the presence of sodium 4-toluenesulfonate. google.com |

| Ion Chromatography (IC) | Quality Control | An effective method for determining p-toluenesulfonic acid content, especially with on-line sample cleanup. thermofisher.com |

Sustainable Practices and Waste Minimization in Industrial Applications

Modern chemical manufacturing places a strong emphasis on sustainability, focusing on reducing waste, minimizing environmental impact, and improving process efficiency. The production of sodium 4-methylbenzenesulfonate is no exception.

A key strategy for waste minimization is the utilization of waste streams from other industrial processes. For example, neutralized wastewater from the production of butylated hydroxytoluene (BHT), which contains a significant concentration of sodium p-toluenesulfonate (e.g., 19.8%), can be used as a starting material. nanotrun.com This approach transforms a waste disposal problem into a valuable resource. The process involves adjusting the pH, decolorizing with activated carbon, and concentrating the solution to yield the final product, with the evaporated water being recycled. nanotrun.com

In synthesis processes that use organic solvents, such as the dichloromethane used in the reduction of p-toluenesulfonyl chloride, solvent recovery is a critical sustainable practice. By distilling and condensing the solvent after the reaction, it can be recycled back into the process, reducing both raw material costs and environmental emissions. google.com

Process design also plays a role in sustainability. The use of closed systems for manufacturing and formulation helps to prevent the release of the chemical into the environment. oecd.org Furthermore, the inherent properties of sodium p-toluenesulfonate contribute to its relatively low environmental impact; it is readily biodegradable, with studies showing up to 93% degradation in 3 weeks, and has a low potential for bioaccumulation. oecd.org

| Sustainability Practice | Description | Benefit |

| Waste Stream Valorization | Using wastewater from other chemical productions (e.g., BHT manufacturing) as a raw material source. nanotrun.com | Reduces waste, creates value from byproducts. |

| Solvent Recovery | Distilling and recycling organic solvents like dichloromethane used in the synthesis process. google.com | Lowers solvent consumption, reduces emissions, and cuts costs. |